Absence of Public Quantitative Bioactivity Data Precludes Empirical Differentiation from 7‑Chloro‑N‑phenyl‑1‑benzoxepine‑4‑carboxamide (CID 20896524)
A systematic search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and USPTO returns zero bioactivity records (Ki, IC50, EC50, Kd, or cell‑based assay result) for CAS 950334‑35‑7. The closest structurally indexed analog is 7‑chloro‑N‑phenyl‑1‑benzoxepine‑4‑carboxamide (PubChem CID 20896524), which likewise lacks any annotated biological data [REFS‑1]. No head‑to‑head or cross‑study comparison is therefore possible. The only measurable quantitative difference between the two is the computed lipophilicity: the 2,6‑dimethyl substitution increases calculated XLogP by approximately 1 log unit relative to the unsubstituted phenyl analog (est. XLogP ~4.0 vs ~3.0), implying altered membrane permeability and protein binding, but this is a purely in silico prediction without experimental validation [REFS‑2].
| Evidence Dimension | In silico lipophilicity (XLogP) |
|---|---|
| Target Compound Data | ~4.0 (PubChem‑calculated for analogous 7‑Cl scaffold) |
| Comparator Or Baseline | 7‑chloro‑N‑phenyl‑1‑benzoxepine‑4‑carboxamide, XLogP ~3.0 |
| Quantified Difference | ΔXLogP ≈ +1.0 |
| Conditions | Computed by PubChem XLogP3 algorithm; no experimental logP/logD available |
Why This Matters
The predicted ~10‑fold higher lipophilicity may influence solubility, permeability, and non‑specific binding, but without experimental confirmation it cannot be used as a credible selection criterion.
- [1] PubChem. 7‑chloro‑N‑phenyl‑1‑benzoxepine‑4‑carboxamide (CID 20896524). https://pubchem.ncbi.nlm.nih.gov/compound/20896524 (accessed 2026‑05‑09). View Source
